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Cat. No.: B016456 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoxanthohumol (IXN), a prenylated flavonoid, has garnered significant scientific

interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-

angiogenic properties. While commercially-hopped beer is a primary dietary source, the

identification of alternative natural sources is crucial for its broader application in research and

drug development. This technical guide provides a comprehensive overview of the natural

sources of Isoxanthohumol beyond the common hop plant (Humulus lupulus), with a focus on

Sophora flavescens and microbial biotransformation. This guide details quantitative data,

experimental protocols for extraction and analysis, and the molecular signaling pathways

modulated by Isoxanthohumol.

Non-Hop Natural Sources of Isoxanthohumol
While Humulus lupulus is the most well-known source of IXN, scientific literature has identified

other notable natural occurrences and production methods.

Sophora flavescens (Kushen)
The dried root of Sophora flavescens, a plant used in traditional Chinese medicine, has been

identified as a natural source of Isoxanthohumol.[1] This plant is rich in a variety of prenylated

flavonoids, and its extracts have been studied for numerous pharmacological activities.[2][3]
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Table 1: Quantitative Analysis of Isoxanthohumol and Related Prenylated Flavonoids in

Sophora flavescens

Compound Plant Part
Method of
Analysis

Reported
Concentration/
Yield

Reference

Isoxanthohumol Roots LC/MS
Identified as a

component
[4]

Total Flavonoids Roots

Ultrasound-

Assisted Ionic

Liquid Extraction

7.38 mg/g [5]

Total Flavonoids Roots

Mechanochemic

al-Promoted

Extraction

35.17 mg/g [6]

Kurarinone Roots HPLC

52.9 ± 3.7 mg/g

(Methanol

Extract)

Sophoraflavanon

e G
Roots HPLC

18.7 ± 1.3 mg/g

(Methanol

Extract)

Note: Specific quantitative data for Isoxanthohumol in Sophora flavescens is not extensively

reported in isolation; it is often grouped with other flavonoids. The table provides context on the

richness of this plant in related compounds.

Fungal Biotransformation
Certain fungi can be utilized as biocatalysts to convert Xanthohumol (XN), a more abundant

precursor from hops, into Isoxanthohumol. This biotransformation process presents a

promising alternative for producing IXN. Several fungal species have been identified for their

ability to perform this conversion.[3]

Table 2: Fungal Species Capable of Biotransforming Xanthohumol to Isoxanthohumol
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Fungal Species
Transformation
Product(s)

Yield Reference

Rhizopus oryzae

KCTC 6946

Isoxanthohumol (main

product)
Not specified [3]

Entomopathogenic

fungi

Isoxanthohumol and

its glycosides
Variable [3]

Eupenicillium

javanicum

8-prenylnaringenin

(from IXN)
Low (4%) [7][8]

Cunninghamella

blakesleana

8-prenylnaringenin

(from IXN)
Low (4%) [7][8]

Ceriporiopsis

subvermispora

8-prenylnaringenin

(from IXN)
Low (4%) [7][8]

Experimental Protocols
Extraction and Quantification of Isoxanthohumol from
Sophora flavescens
This protocol outlines a general procedure for the extraction and quantification of prenylated

flavonoids, including Isoxanthohumol, from the roots of Sophora flavescens.

2.1.1. Extraction

Sample Preparation: Grind dried roots of Sophora flavescens to a fine powder (40-60 mesh).

Solvent Extraction:

Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for

24 hours with continuous agitation.[9]

Filter the extract and repeat the extraction process twice more with fresh solvent.

Combine the ethanol extracts and concentrate under reduced pressure using a rotary

evaporator to obtain a crude extract.
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Liquid-Liquid Partitioning:

Suspend the crude extract in deionized water.

Perform sequential liquid-liquid extraction with an equal volume of ethyl acetate three

times.

Combine the ethyl acetate fractions, which will be enriched with prenylated flavonoids, and

concentrate to dryness.

2.1.2. Quantification by HPLC

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a Diode Array Detector (DAD) or a UV detector.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 290 nm for Isoxanthohumol.

Injection Volume: 10-20 µL.

Standard and Sample Preparation:

Prepare a stock solution of pure Isoxanthohumol standard in methanol.

Create a series of calibration standards by diluting the stock solution.

Dissolve a known amount of the dried ethyl acetate extract in methanol and filter through a

0.45 µm syringe filter.

Analysis:
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Generate a standard curve by plotting the peak area against the concentration of the

calibration standards.

Inject the sample solution and determine the peak area of Isoxanthohumol.

Calculate the concentration of Isoxanthohumol in the sample using the standard curve.
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Sample Preparation
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HPLC Analysis
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Caption: Workflow for Extraction and Quantification of IXN.
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Fungal Biotransformation of Xanthohumol to
Isoxanthohumol
This protocol describes a general method for the microbial conversion of Xanthohumol to

Isoxanthohumol.

Microorganism and Culture:

Select a suitable fungal strain (e.g., Rhizopus oryzae).

Prepare a suitable culture medium (e.g., potato dextrose broth).

Inoculate the medium with the fungal strain and incubate at 25-28°C with shaking (e.g.,

200 rpm) for 24-48 hours to obtain a seed culture.

Biotransformation:

Inoculate a larger volume of fresh medium with the seed culture.

After 24 hours of incubation, add a solution of Xanthohumol (dissolved in a minimal

amount of ethanol or DMSO) to the culture.

Continue the incubation for several days (e.g., 5-10 days), monitoring the transformation

by TLC or HPLC.[10]

Extraction of Isoxanthohumol:

After the incubation period, separate the mycelium from the culture broth by filtration.

Extract the culture broth and the mycelium (after homogenization) with ethyl acetate.

Combine the organic extracts and evaporate the solvent to yield the crude product

containing Isoxanthohumol.

Purification and Analysis:

Purify the crude product using column chromatography (e.g., silica gel) with a suitable

solvent system (e.g., chloroform-methanol gradient).[5]
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Analyze the purified fractions by HPLC to confirm the presence and purity of

Isoxanthohumol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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